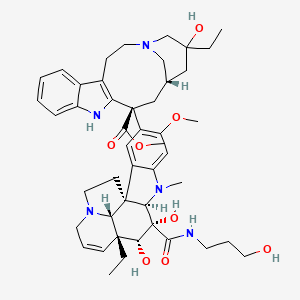
N3-phenylpyridine-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3-Phenylpyridine-3,4-diamine, also known as 4-Phenylaminopyridine, is an organic compound widely used in various industries and scientific research. This compound is characterized by a pyridine ring substituted with a phenyl group and two amino groups at positions 3 and 4. It is known for its versatility and applications in different fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N3-phenylpyridine-3,4-diamine typically involves the reaction of pyridine derivatives with phenylamine under specific conditions. One common method includes the nitration of pyridine followed by reduction and substitution reactions. For instance, the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent can yield nitropyridine, which can then be reduced and substituted with phenylamine to form this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve the use of advanced techniques such as microwave irradiation to enhance reaction rates and efficiency .
化学反応の分析
Types of Reactions: N3-Phenylpyridine-3,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of amino groups and the phenyl ring, which provide reactive sites for different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used to oxidize this compound, leading to the formation of corresponding nitro or quinone derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce nitro derivatives back to amino compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and amines under appropriate conditions
Major Products: The major products formed from these reactions include various substituted pyridines, quinones, and amino derivatives, which have significant applications in pharmaceuticals and agrochemicals .
科学的研究の応用
N3-Phenylpyridine-3,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of N3-phenylpyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit beta-secretase, an enzyme involved in the production of amyloid-beta peptides, which are associated with Alzheimer’s disease .
類似化合物との比較
N3-Phenylpyridine-2,3-diamine: Similar in structure but with amino groups at different positions, leading to distinct chemical properties and applications.
Phenylpyridines: A broader class of compounds with varying substitutions on the pyridine ring, used in diverse fields such as pharmaceuticals and agrochemicals.
Uniqueness: N3-Phenylpyridine-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity.
特性
分子式 |
C11H11N3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
3-N-phenylpyridine-3,4-diamine |
InChI |
InChI=1S/C11H11N3/c12-10-6-7-13-8-11(10)14-9-4-2-1-3-5-9/h1-8,14H,(H2,12,13) |
InChIキー |
GMECJKDYRASGPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=C(C=CN=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


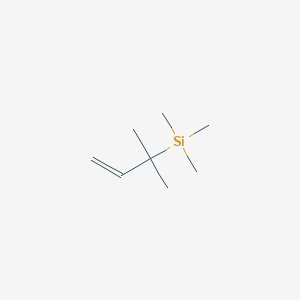
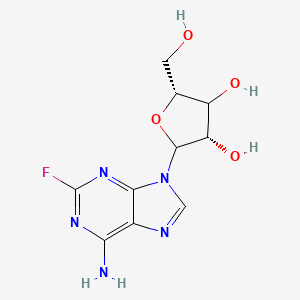
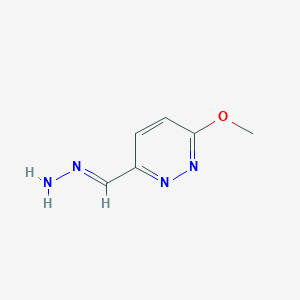

![2,2-Bis{[(methanesulfonyl)oxy]methyl}propane-1,3-diyl dimethanesulfonate](/img/structure/B13409903.png)
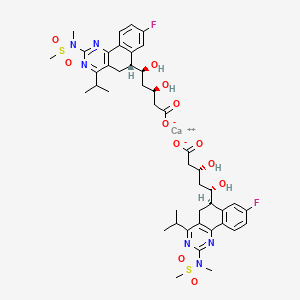


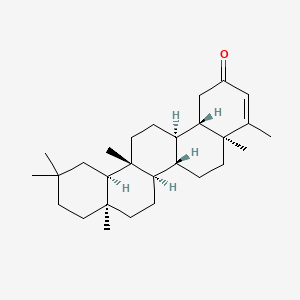
![Methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409939.png)
![tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate](/img/structure/B13409941.png)
![1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B13409946.png)
